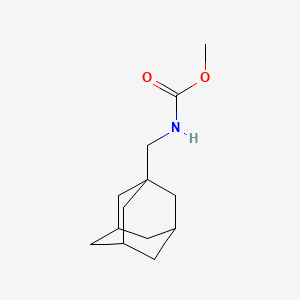
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Übersicht
Beschreibung
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It belongs to the class of chromene derivatives and has been the subject of scientific research due to its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells and to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile in lab experiments is its potential biological activity against cancer cells and inflammation. It may also have antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential use as an anti-cancer and anti-inflammatory agent. Another direction is to improve its solubility in aqueous solutions, which can increase its usefulness in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It has been studied for its potential use in the development of new drugs, particularly as an anti-cancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in the treatment of different diseases.
Synthesemethoden
The synthesis of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported in several scientific papers. One of the most common methods involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use in the development of new drugs. Several scientific papers have reported its biological activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFDXUWXRHQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320316 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
CAS RN |
326919-65-7 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)